Cas no 21598-08-3 (1,3-benzoxazole-2-carboxylic acid)
1,3-benzoxazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Benzooxazole-2-carboxylic acid
- 1,3-benzoxazole-2-carboxylic acid
- Benzo[d]oxazole-2-carboxylic acid
- Potassium 1,3-benzoxazole-2-carboxylate
- 2-Benzoxazolecarboxylicacid
- Benzooxazole-2-carboxylic acid sodium salt
- Benzoxazol-2-carbonsaeure
- benzoxazole carboxylic acid
- benzoxazole-2-carboxylic acid
- benzo[d]oxazole-2-carboxylicacid
- FT-0716805
- A23372
- 2-BENZOXAZOLECARBOXYLIC ACID
- AS-60281
- benzooxazole-2-carboxylic acid, AldrichCPR
- AB28059
- 21598-08-3
- CS-0205511
- AKOS006228884
- benzoxazole carboxylic
- BB 0260178
- EN300-330266
- azabenzofuran carboxylic acid
- 1, 3-benzoxazole-2-carboxylic acid
- DTXSID50608772
- SCHEMBL1590095
- VKPJOERCBNIOLN-UHFFFAOYSA-N
- MFCD06738861
- DB-011516
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- MDL: MFCD06738861
- Inchi: 1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
- InChI Key: VKPJOERCBNIOLN-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 163.02700
- Monoisotopic Mass: 163.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- Density: 1.455
- Boiling Point: 352.7°Cat760mmHg
- Flash Point: 167.1°C
- PSA: 63.33000
- LogP: 1.52600
1,3-benzoxazole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-benzoxazole-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-benzoxazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105-1g |
Benzooxazole-2-carboxylic acid |
21598-08-3 | 97% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105-5g |
Benzooxazole-2-carboxylic acid |
21598-08-3 | 97% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105-500mg |
Benzooxazole-2-carboxylic acid |
21598-08-3 | 97% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105-250mg |
Benzooxazole-2-carboxylic acid |
21598-08-3 | 97% | 250mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105-100mg |
Benzooxazole-2-carboxylic acid |
21598-08-3 | 97% | 100mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0105-50mg |
Benzooxazole-2-carboxylic acid |
21598-08-3 | 97% | 50mg |
831.08CNY | 2021-05-07 | |
| TRC | B427390-25mg |
1,3-benzoxazole-2-carboxylic acid |
21598-08-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427390-50mg |
1,3-benzoxazole-2-carboxylic acid |
21598-08-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B427390-250mg |
1,3-benzoxazole-2-carboxylic acid |
21598-08-3 | 250mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM154228-1g |
Benzo[d]oxazole-2-carboxylic acid |
21598-08-3 | 95%+ | 1g |
$*** | 2023-03-31 |
1,3-benzoxazole-2-carboxylic acid Suppliers
1,3-benzoxazole-2-carboxylic acid Related Literature
-
Jing-Huo Chen,Cheng-Hua Deng,Sheng Fang,Jian-Gong Ma,Peng Cheng Green Chem. 2018 20 989
Additional information on 1,3-benzoxazole-2-carboxylic acid
1,3-Benzoxazole-2-Carboxylic Acid (CAS No. 21598-08-3): A Comprehensive Overview
1,3-Benzoxazole-2-carboxylic acid, also known by its CAS registry number CAS No. 21598-08-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzoxazole derivatives, which have gained considerable attention due to their unique electronic properties and structural versatility. The molecule consists of a benzene ring fused with an oxazole ring, with a carboxylic acid group attached at the 2-position. This structural arrangement imparts distinctive chemical and physical properties to the compound, making it a valuable building block in organic synthesis.
The synthesis of 1,3-benzoxazole-2-carboxylic acid can be achieved through various methods, including condensation reactions involving o-amino benzoic acids and aldehydes or ketones. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly routes for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction efficiency and minimize side reactions. These methods not only improve the yield but also reduce the overall production time, making the compound more accessible for large-scale applications.
1,3-Benzoxazole-2-carboxylic acid exhibits a wide range of applications across different industries. In the field of materials science, it serves as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their potential in gas storage, catalysis, and sensing technologies. Recent studies have demonstrated that incorporating benzoxazole derivatives into MOFs can significantly enhance their stability and selectivity for specific gas molecules, opening new avenues for industrial applications.
In pharmaceutical research, 1,3-benzoxazole-2-carboxylic acid has been explored as a potential drug lead due to its ability to form hydrogen bonds and its compatibility with various bioactive molecules. The compound's structural flexibility allows it to act as a scaffold for designing new drug candidates with improved pharmacokinetic properties. For example, researchers have reported the use of this compound in the development of anti-inflammatory agents and antioxidants, highlighting its potential in therapeutic applications.
The electronic properties of benzoxazole derivatives, including 1,3-benzoxazole-2-carboxylic acid, make them attractive candidates for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on modifying the structure of these compounds to optimize their emission spectra and charge transport properties. By incorporating electron-withdrawing groups like the carboxylic acid moiety, researchers have been able to enhance the stability and efficiency of OLEDs, paving the way for next-generation display technologies.
In addition to its practical applications, 1,3-benzoxazole-2-carboxylic acid has also been a subject of fundamental research in organic chemistry. Its reactivity towards various nucleophiles and electrophiles has been extensively studied, providing valuable insights into its role as an intermediate in complex organic transformations. For instance, the compound has been used in click chemistry reactions to synthesize bioactive molecules with high precision and selectivity.
The growing interest in green chemistry has led to investigations into the environmental impact of synthesizing and using CAS No. 21598-08-3. Researchers are exploring ways to minimize waste generation and reduce energy consumption during its production process. One promising approach involves using biodegradable solvents or enzymatic catalysis to facilitate key steps in its synthesis.
In conclusion, 1,3-benzoxazole-2-carboxylic acid, with its unique structure and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its adaptability as a building block for advanced materials and pharmaceuticals underscores its importance in modern chemistry. As new synthetic methods emerge and novel applications are discovered, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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